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Efficacy and Resistance Profile Comparison

Feature Raltegravir (RAL) Dolutegravir (DTG)

Dosing &
Pharmacokinetics

Twice-daily dosing; variable

pharmacokinetics [1]

Once-daily dosing without

pharmacokinetic boosters; 14-hour
plasma half-life [1]

Efficacy in Treatment-
Experienced Patients
(SAILING Study)

64% (230/361) achieved HIV-1
RNA <50 c/mL at W48 [2] [1]

71% (251/354) achieved HIV-1 RNA
<50 c/mL at W48 (p=0.03 for

superiority) [2] [1]

Efficacy in Advanced
Disease (CD4 <200)

Information not located in search

results

82.2% (125/152) achieved virologic

suppression at W48 (DOLCE Study)
[3]

Barrier to Resistance Lower barrier; resistance
mutations emerge upon virologic

failure [2] [1]

High barrier; significantly slower
dissociation from integrase-DNA

complexes [4] [1]

Treatment-Emergent
INSTI Resistance
(SAILING)

17 patients developed resistance

[2] [1]

4 patients developed resistance

(p=0.003) [2] [1]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s548945?utm_src=pdf-body
https://www.smolecule.com/products/s548945?utm_src=pdf-interest
https://www.sciencedirect.com/science/article/abs/pii/S0140673613612210
https://www.sciencedirect.com/science/article/abs/pii/S0140673613612210
https://www.natap.org/2013/HIV/072413_03.htm
https://www.sciencedirect.com/science/article/abs/pii/S0140673613612210
https://www.natap.org/2013/HIV/072413_03.htm
https://www.sciencedirect.com/science/article/abs/pii/S0140673613612210
https://pubmed.ncbi.nlm.nih.gov/40874763/
https://www.natap.org/2013/HIV/072413_03.htm
https://www.sciencedirect.com/science/article/abs/pii/S0140673613612210
https://pubmed.ncbi.nlm.nih.gov/24860155/
https://www.sciencedirect.com/science/article/abs/pii/S0140673613612210
https://www.natap.org/2013/HIV/072413_03.htm
https://www.sciencedirect.com/science/article/abs/pii/S0140673613612210
https://www.natap.org/2013/HIV/072413_03.htm
https://www.sciencedirect.com/science/article/abs/pii/S0140673613612210
https://www.smolecule.com/products/s548945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Feature Raltegravir (RAL) Dolutegravir (DTG)

Activity against RAL-
resistant HIV-1

Not applicable (reference drug) Retains full efficacy against N155H
and Y143C mutants; slightly

reduced activity against
G140S+Q148H (Fold-change: 2.1)

[4]

Cross-resistance in HIV-2 Extensive cross-resistance with

DTG observed; specific mutations
(e.g., Q91R, E92A) confer

resistance [5]

Extensive cross-resistance with RAL

observed [5]

Detailed Experimental Data and Methodologies

The data in the table above is derived from several key clinical, in vitro, and phenotypic studies.

Clinical Trial: SAILING

This was a 48-week, randomized, double-blind, double-dummy, active-controlled, phase 3 non-

inferiority study [2] [1].

Population: 719 antiretroviral-experienced, integrase-inhibitor-naive adults with HIV-1 who had
documented resistance to two or more classes of antiretroviral drugs.

Intervention: Patients received either DTG (50 mg once daily) or RAL (400 mg twice daily), both in
combination with an investigator-selected background regimen of up to two other antiretroviral drugs.

Primary Endpoint: The proportion of patients with plasma HIV-1 RNA <50 copies/mL at week 48.
Key Findings: The study not only met its non-inferiority criterion but also demonstrated the

statistical superiority of DTG over RAL. A critical secondary finding was that significantly fewer
patients in the DTG group developed treatment-emergent resistance to either the integrase inhibitor

or their background therapy [2] [1].

In Vitro Study in Primary Cells
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This study evaluated the replication capacity of RAL-resistant strains and the antiviral activity of DTG in

more physiologically relevant human primary cells [4].

Cellular Models: Human primary monocyte-derived macrophages (MDMs), peripheral blood
mononuclear cells (PBMCs), and C8166 T lymphocytic cells.

Viruses Tested: Wild-type and RAL-resistant HIV-1 strains with mutations including N155H, Y143C,
N155H+Y143C, and G140S+Q148H.

Methodology: The antiviral activity (EC50/EC90) of DTG and RAL was measured in the different cell
lines infected with the various viral strains.

Key Findings:
RAL-resistant viruses had a strongly reduced replication capacity compared to wild-type.

DTG exhibited high potency in MDMs and PBMCs.
DTG showed full efficacy (minimal fold-change in resistance) against the N155H and Y143C

single mutants and maintained good activity against the double mutants in the cellular models
where testing was possible [4].

Phenotypic Resistance Study in HIV-2

Given the intrinsic differences in HIV-2, this study systematically characterized mutations associated with

Integrase Inhibitor resistance [5].

Methodology: Researchers constructed a library of 95 mutants of HIV-2ROD9 containing single or
multiple amino acid changes in the integrase protein. Each variant was tested for susceptibility to RAL

and DTG using a single-cycle indicator cell assay.
Key Findings: The study identified HIV-2-specific integrase mutations (e.g., Q91R, E92A) that

significantly increased the EC50 for both RAL and DTG, demonstrating extensive cross-resistance
between the two drugs in HIV-2 [5].

Mechanism of Action and Resistance Visualization

The following diagram illustrates the shared mechanism of INSTIs and the divergent pathways to resistance

for RAL and DTG.
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HIV Replication Cycle

Integrase Enzyme binds viral DNA
and facilitates integration into host genome

INSTIs (RAL, DTG) bind to the
Integrase active site

Blocking of DNA strand transfer
and viral replication

RAL Resistance Pathway DTG Resistance Profile

Common mutations:
N155H, Y143C, Q148H

Lower barrier to resistance.
Mutations emerge upon failure.

Slower dissociation rate
from Integrase complex

Higher genetic barrier to resistance.
Remains active against

some RAL-resistant strains.

Click to download full resolution via product page

Interpretation of Key Findings

Superior Efficacy and Higher Barrier to Resistance: The SAILING trial provides robust clinical
evidence that DTG is not only non-inferior but superior to RAL in treatment-experienced patients. This

is largely attributed to DTG's higher barrier to resistance, as evidenced by the significantly lower rates
of treatment-emergent integrase resistance [2] [1].
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Mechanistic Insight: DTG's slower dissociation rate from the integrase-DNA complex is a key

pharmacodynamic property that underlies its sustained antiviral activity and higher genetic barrier to
resistance compared to RAL [1].

Considerations for HIV-2 and Research: While DTG is a preferred option for HIV-1, the extensive
cross-resistance observed in HIV-2 necessitates caution and tailored resistance testing [5].

Furthermore, the potential for drug repurposing of RAL and other INSTIs for herpesviruses
highlights an interesting area of ongoing research [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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